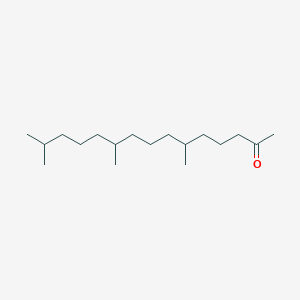

6,10,14-トリメチルペンタデカン-2-オン

概要

説明

Hexahydrofarnesyl acetone is a ketone.

6,10,14-Trimethylpentadecan-2-one is a natural product found in Leea guineensis, Pinellia ternata, and other organisms with data available.

科学的研究の応用

昆虫行動研究

研究者は、Phytoneが昆虫の行動に影響を与えることを発見しました。特に、(6R,10R)-6,10,14-トリメチルペンタデカン-2-オンは、オスのユーグロッシン蜂にとって活性成分です。 これらの蜂は、この化合物を積極的に近づいて集めます . 昆虫の行動を理解することは、害虫駆除と受粉研究に影響を与える可能性があります。

生物活性

Phytoneは生物活性を示します。 甲殻類では、卵巣サブカルチャーにおける3H-ロイシンの取り込みを阻害します . 医薬品や農業における潜在的な用途をさらに研究する必要があります。

化学合成とビルディングブロック

Phytoneは、化学合成においてビルディングブロックとしての役割を果たします。 研究者は、Phytoneを前駆体として使用して、6,10,14-トリメチルペンタデカン-2-オールなどの関連化合物を合成しています . これらの誘導体は、創薬や材料科学において応用が見られる可能性があります。

分析化学

Phytoneの質量スペクトル(電子イオン化)およびガスクロマトグラフィーデータは、分析目的で利用できます . 研究者はこれらのデータを使用して、複雑な混合物中のPhytoneを特定および定量することができます。

作用機序

Target of Action

6,10,14-Trimethylpentadecan-2-one, also known as Phytone, is a behaviorally active component for males of at least six species of euglossine bees . It has been found to be a major component in tibial fragrances of male orchid bees . The compound is also biologically active, inhibiting the incorporation of 3 H-leucine in Crustaceans ovaries subcultures .

Mode of Action

The compound interacts with its targets by attracting male orchid bees . The synthetic RR-isomer of the compound has been observed to attract males of six species of orchid bees, including three that were known to contain the compound in their tibial fragrances .

Biochemical Pathways

The compound is a derivative of the diterpene alcohol phytol, a widespread secondary compound of plants that is esterified to chlorophyll a . The first step in both aerobic and anaerobic bacterial degradation of phytol involves the transient production of phytenal, which in turn can be abiotically converted to 6,10,14-trimethylpentadecan-2-one .

Result of Action

The result of the compound’s action is the attraction of male orchid bees, suggesting that low-volatility compounds have a function in male signals, possibly serving as a “base note” in complex odor bouquets .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is derived from phytol, a component of chlorophyll a, suggesting that the compound’s presence and action may be influenced by the presence of plants and their photosynthetic activity

将来の方向性

生化学分析

Biochemical Properties

Phytone is known to interact with various biomolecules. It has been found to inhibit the incorporation of 3H-leucine in crustaceans ovaries subcultures . This suggests that Phytone may interact with enzymes and proteins involved in leucine metabolism.

Cellular Effects

Phytone has been reported to have antimicrobial, analgesic, and anti-inflammatory activities . These effects suggest that Phytone may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its inhibitory effect on the incorporation of 3H-leucine suggests that it may interact with biomolecules, possibly inhibiting or activating enzymes involved in leucine metabolism .

Temporal Effects in Laboratory Settings

It is known that Phytone is a liquid at room temperature and should be stored in a refrigerator .

Dosage Effects in Animal Models

The effects of Phytone at different dosages in animal models have not been extensively studied. It is known to be behaviorally active in male orchid bees, which actively approach and collect the compound .

Metabolic Pathways

Phytone is involved in the metabolic pathways of isoprenoid biosynthesis. It is a derivative of the diterpene alcohol phytol, a widespread secondary compound of plants that is esterified to chlorophyll a .

特性

IUPAC Name |

6,10,14-trimethylpentadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h15-17H,6-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWDWIHXSPCOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862063 | |

| Record name | 2-pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [IUCLID] | |

| Record name | Hexahydrofarnesylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

502-69-2, 16825-16-4 | |

| Record name | 6,10,14-Trimethyl-2-pentadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrofarnesylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016825164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10,14-trimethylpentadecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phytone primarily used for in scientific research?

A1: Phytone is primarily used as a component of growth media for cultivating various microorganisms, including bacteria and fungi. It serves as a source of nitrogen, vitamins, and other essential nutrients. [, , , , , , , , , , , , ]

Q2: Which microorganisms benefit from phytone in growth media?

A2: Phytone has been shown to promote the growth of various microorganisms, including: * Lactobacillus reuteri: Studies demonstrated that phytone peptone significantly enhanced the growth and cell density of Lactobacillus reuteri strains. [, ] * Streptococcus pneumoniae: Phytone successfully replaced animal peptone in a culture medium for Streptococcus pneumoniae, leading to comparable or improved growth and polysaccharide production. [] * Bacillus subtilis (natto): Phytone significantly enhanced the growth and production of sticky materials by Bacillus subtilis (natto), a bacterium used in natto fermentation. [, ] * Urocytis colchici: Research showed that malt extract and phytone were the best single nutrient sources for Urocytis colchici growth in liquid culture. [] * Bifidobacterium longum: While not the most effective, phytone demonstrated some ability to promote the growth of Bifidobacterium longum. []

Q3: Can phytone replace other protein sources in growth media?

A3: Yes, research suggests phytone can be a suitable alternative to other protein sources. For instance, phytone successfully replaced animal peptone in a Streptococcus pneumoniae culture medium, resulting in comparable or better outcomes. [] Similarly, phytone peptone exhibited comparable effectiveness to tryptone in promoting Lactobacillus reuteri growth. []

Q4: How does phytone compare to other complex nitrogen sources for microbial growth?

A4: Research comparing phytone to other complex nitrogen sources like Soytone, Tryptone, and yeast extract show varying results depending on the microorganism and growth conditions.

- For Streptococcus pneumoniae serotype 1, Phytone outperformed Casamino acids and Soytone in terms of capsular polysaccharide production. []

- In the case of Bacillus subtilis (natto), phytone showed a more significant positive impact on both growth and sticky material production compared to L-glutamic acid sodium, which primarily boosted sticky material production. []

- When cultivating Salmonella typhimurium, phytone combined with glycerol as a carbon source resulted in higher biomass production and lower acetate accumulation compared to a glucose and tryptone control. []

Q5: Does phytone influence the production of specific metabolites?

A5: Yes, phytone can influence metabolite production in certain microorganisms. * In Bacillus subtilis (natto), phytone stimulated both growth and the production of sticky materials, essential for natto's characteristic texture. [] * For Streptococcus pneumoniae serotype 1, phytone led to higher yields of capsular polysaccharide compared to other peptones tested. []

Q6: What is the chemical composition of phytone?

A6: Phytone is a complex mixture of peptides and amino acids obtained through the enzymatic digestion of soybean meal. Its precise composition can vary slightly depending on the manufacturing process but is generally rich in nitrogenous compounds. [, , , ]

Q7: Is there a molecular formula and weight available for phytone?

A7: As phytone is a complex mixture and not a single chemical entity, it does not have a specific molecular formula or weight. [, , , , ]

Q8: What analytical techniques are used to characterize phytone?

A8: While a specific molecular formula and weight aren't applicable to a complex mixture like phytone, its composition can be analyzed using techniques like chromatography and mass spectrometry. These methods help identify and quantify individual components within the mixture. [, , , , ]

Q9: Are there any specific safety regulations regarding the use of phytone?

A9: While phytone itself is generally considered safe for laboratory use as a growth medium component, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment and handling the material with care. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

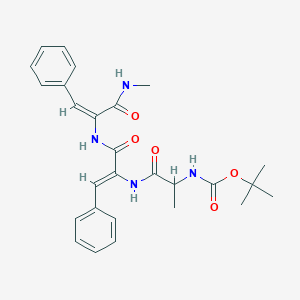

![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)

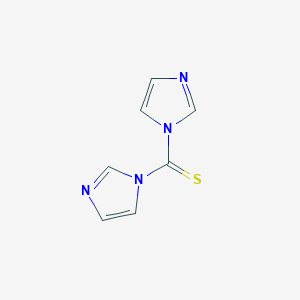

![2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B131079.png)